molecular formula C18H22N2O2 B11665206 2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide

Katalognummer: B11665206
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: XNPHBGUJMNFGAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide is a chemical compound with the molecular formula C17H20N2O2 It is known for its unique structure, which includes a cyano group, a cycloheptylidene ring, and an ethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds, which can have significant biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites, while the cycloheptylidene and ethoxyphenyl groups provide steric and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, provides unique steric and electronic effects that differentiate it from similar compounds.

Eigenschaften

Molekularformel

C18H22N2O2

Molekulargewicht

298.4 g/mol

IUPAC-Name

2-cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H22N2O2/c1-2-22-16-11-9-15(10-12-16)20-18(21)17(13-19)14-7-5-3-4-6-8-14/h9-12H,2-8H2,1H3,(H,20,21)

InChI-Schlüssel

XNPHBGUJMNFGAP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=C2CCCCCC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.